molecular formula C9H7FO B174851 3-(3-Fluorophenyl)prop-2-yn-1-ol CAS No. 197239-54-6

3-(3-Fluorophenyl)prop-2-yn-1-ol

Cat. No. B174851
M. Wt: 150.15 g/mol
InChI Key: AFRFIQXWHWFEAW-UHFFFAOYSA-N
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Description

“3-(3-Fluorophenyl)prop-2-yn-1-ol” is an organic compound with the molecular formula C9H7FO . It has a molecular weight of 150.15 .


Molecular Structure Analysis

The InChI code for “3-(3-Fluorophenyl)prop-2-yn-1-ol” is 1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(3-Fluorophenyl)prop-2-yn-1-ol” is a liquid at room temperature . It should be stored at 2-8°C .

Scientific Research Applications

Pharmacokinetics and Metabolism

3-Fluorophenmetrazine (3-FPM), a derivative of 3-(3-Fluorophenyl)prop-2-yn-1-ol, has been studied for its pharmacokinetics. A method using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) was developed to detect 3-FPM in biological samples. The study found that 3-FPM is mainly excreted unchanged, with main metabolic reactions being aryl-hydroxylation and N-hydroxylation. This research is crucial for interpreting forensic and clinical cases involving this compound (Grumann et al., 2019).

Chemical Synthesis and Applications

Research has explored the cyclization of 3-(o-Fluorophenyl)propan-1-ol, closely related to 3-(3-Fluorophenyl)prop-2-yn-1-ol, to produce chroman. This process can occur through chromium tricarbonyl complexes or via the action of certain rhodium(III) cations (Houghton, Voyle, & Price, 1980).

Applications in Material Science

The derivative 1-(4-fluorophenyl)prop-2-yn-1-ol has been activated in the formation of allenylidene derivatives, leading to the development of bicyclic carbene complexes. These complexes have potential applications in material science and organic synthesis (Bustelo et al., 2007).

Liquid Crystal Display Technologies

The compound has also found applications in the field of liquid crystal display (LCD) technologies. Derivatives of 3-(3-Fluorophenyl)prop-2-yn-1-ol have been used in the photoalignment of nematic liquid crystals, enhancing the performance of LCDs (Hegde et al., 2013).

Antifungal Applications

Some derivatives of 3-phenyl-1-substituted prop-2-yn-1-ols have shown effectiveness against fungal plant pathogens. This indicates the potential use of these compounds in agricultural applications for the control of plant diseases (Arnoldi et al., 1982).

Optical and Material Properties

Research on compounds like (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, which are structurally related to 3-(3-Fluorophenyl)prop-2-yn-1-ol, have been conducted to explore their optical properties. Such studies have implications for the development of new materials with specific photophysical characteristics (Najiya et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

3-(3-fluorophenyl)prop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRFIQXWHWFEAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382222
Record name 3-(3-fluorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)prop-2-yn-1-ol

CAS RN

197239-54-6
Record name 3-(3-fluorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of propargyl alcohol (0.200 g, 5.4 mmol), 3-fluoro iodobenzene (0.63 ml, 5.4 mmol), copper iodide (0.103 g, 0.54 mol), dichlorobis (triphenylphosphine) palladium (II) (0.190 g, 0.3 mmol), diethylamine (10 ml) was degassed for 10 min. and stirred for 20 hrs at 25-25° C. Excess of diethyl amine was distilled off under vacuum. The residue was diluted with water (10 ml) and extracted with ethyl acetate. The organic layer was washed with brine solution and dried over Na2SO4. The solvent was evaporated and the crude product was purified by column chromatography (10% Ethyl acetate in hexane) to obtain pure 3-(3-fluoro-phenyl)-prop-2-yn-1-ol (0.750 g, 93%).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
[Compound]
Name
dichlorobis (triphenylphosphine) palladium (II)
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.103 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Jeppesen, PH Olesen, L Hansen… - Journal of medicinal …, 1999 - ACS Publications
Two new series of 1-(1,2,5-thiadiazol-4-yl)-4-azatricyclo[2.2.1.0 ]heptanes were synthesized and evaluated for their in vitro activity in cell lines transfected with either the human M 1 or M …
Number of citations: 21 pubs.acs.org
P Králová, M Soural - The Journal of Organic Chemistry, 2022 - ACS Publications
Herein, we report a multistep synthesis of polycyclic tetrahydroisoquinolines and tetrahydrobenzo[d]azepines starting from Wang resin-immobilized allylglycine. After sulfonylation …
Number of citations: 2 pubs.acs.org
M Bhanuchandra, MR Kuram, AK Sahoo - Organic & Biomolecular …, 2012 - pubs.rsc.org
An efficient and direct approach to β-heteroarylated (C–N bond) ketones is demonstrated. Base promoted redox isomerization of propargyl alcohol to α,β-unsaturated ketone followed …
Number of citations: 17 pubs.rsc.org
N Pribut - 2018 - scholar.sun.ac.za
Since the 1980’s, HIV has plagued the population on a global scale, with millions of newly infected individuals reported every year. However, with the introduction of combination therapy…
Number of citations: 2 scholar.sun.ac.za

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